N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide

Description

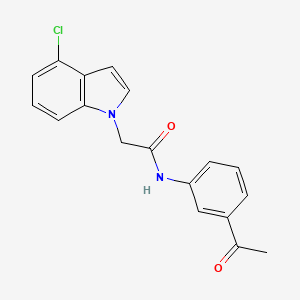

N-(3-Acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 3-acetylphenyl group attached via an acetamide linker to a 4-chloro-substituted indole scaffold. This compound is primarily noted as an intermediate in the synthesis of zaleplon, a non-benzodiazepine sedative-hypnotic drug . Its structure combines electron-withdrawing (4-chloroindole) and electron-donating (3-acetylphenyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C18H15ClN2O2 |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-(4-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15ClN2O2/c1-12(22)13-4-2-5-14(10-13)20-18(23)11-21-9-8-15-16(19)6-3-7-17(15)21/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

JUZYHAUOQHNCBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-acetylphenylamine and 4-chloroindole.

Acylation Reaction: The 3-acetylphenylamine undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

Coupling Reaction: The intermediate is then coupled with 4-chloroindole under specific reaction conditions, such as the presence of a coupling reagent and a suitable solvent.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide and related indole-acetamide derivatives:

Key Observations :

- The target compound uniquely combines a 3-acetylphenyl group with a 4-chloroindole, whereas analogs vary in substituents (e.g., alkyl, benzoyl, hydroxyimino) .

- Electron-withdrawing groups (e.g., nitro in 10l, ) or bulky substituents (e.g., naphthyl in 10k, ) are common in anticancer derivatives .

Comparison :

- The target compound’s synthesis emphasizes simplicity (two-step process), whereas analogs like 10j require multi-step functionalization .

Physicochemical Properties

Key Observations :

- Bulky substituents (e.g., benzoyl in 10j) reduce solubility, while polar groups (e.g., hydroxyimino in 3a) enhance it .

Pharmacological Activity

Key Observations :

- Substituents critically influence bioactivity: 10j’s chloro-fluorophenyl group enhances anticancer potency, while 3a’s hydroxyimino group aids antioxidant effects .

Biological Activity

N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic compound notable for its potential biological activities, primarily due to its unique structural components, which include an indole core and an acetylphenyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H15ClN2O2

- Molecular Weight : 326.8 g/mol

- CAS Number : 1144474-59-8

The compound's structure is characterized by the presence of an indole moiety, which is widely recognized for its diverse pharmacological properties. The chloro substituent at the 4-position of the indole ring enhances its reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various cellular processes.

- Receptor Modulation : It may interact with biological receptors, affecting signaling pathways that lead to therapeutic effects.

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties, particularly against solid tumors like colon and lung cancers. These compounds often induce cell death through apoptosis and autophagy mechanisms, making them promising candidates for cancer therapy.

| Study Reference | Findings |

|---|---|

| Indicated antitumor activity against colon and lung tumors. | |

| Highlighted structure-activity relationships leading to high potency against resistant cancer cell lines. |

Antimicrobial Activity

The compound's indole structure is known to interact with various biological targets, enhancing its potential as an antimicrobial agent. Studies have demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that this compound could be developed as a therapeutic agent for treating infections caused by resistant strains.

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of similar indole-based compounds in xenograft models of cancer. The results indicated a significant reduction in tumor growth when treated with these compounds, showcasing their potential as effective anticancer agents.

Case Study 2: Antimicrobial Assessment

In vitro assays demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.